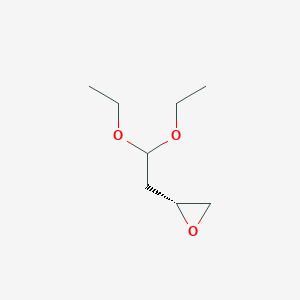

(3R)-1,1-Diethoxy-3,4-epoxybutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2R)-2-(2,2-diethoxyethyl)oxirane |

InChI |

InChI=1S/C8H16O3/c1-3-9-8(10-4-2)5-7-6-11-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

GZGXWSZGKAWATN-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(C[C@@H]1CO1)OCC |

Canonical SMILES |

CCOC(CC1CO1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 3r 1,1 Diethoxy 3,4 Epoxybutane

Chemoenzymatic Approaches

Chemoenzymatic methods, which leverage the high selectivity of enzymes, offer a powerful and green alternative for the production of enantiomerically pure compounds. For the synthesis of (3R)-1,1-diethoxy-3,4-epoxybutane, the kinetic resolution of its racemic precursor using epoxide hydrolases is a key strategy.

Epoxide Hydrolase-Catalyzed Kinetic Resolution of Racemic Precursors

The kinetic resolution of racemic 1,1-diethoxy-3,4-epoxybutane relies on the enantioselective hydrolysis of one of the enantiomers by an epoxide hydrolase (EH). These enzymes catalyze the addition of a water molecule to the epoxide ring, yielding the corresponding diol. mdpi.com Due to the enzyme's stereopreference, one enantiomer of the epoxide is consumed at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched epoxide from the diol product.

The general scheme for the kinetic resolution of racemic 1,1-diethoxy-3,4-epoxybutane is as follows: The enzyme selectively hydrolyzes the (3S)-enantiomer, leaving the desired this compound in high enantiomeric excess. The maximum theoretical yield for the desired epoxide in a classical kinetic resolution is 50%. sjtu.edu.cn

Optimization of Enzyme Catalysis for Enantioselectivity

The success of a kinetic resolution is highly dependent on the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). A high E-value is crucial for obtaining the product with high enantiomeric excess (ee). The optimization of reaction conditions is a critical step in enhancing the enantioselectivity of epoxide hydrolase-catalyzed reactions. Key parameters that are often fine-tuned include pH, temperature, and the use of co-solvents.

For instance, the pH of the reaction medium can significantly influence the ionization state of amino acid residues in the active site of the enzyme, thereby affecting its catalytic activity and selectivity. Similarly, temperature can impact the enzyme's stability and conformational flexibility, which in turn affects its enantioselectivity. The choice of a suitable buffer system and the careful control of these parameters are essential for maximizing the E-value.

Table 1: Illustrative Example of Reaction Condition Optimization for the Kinetic Resolution of Racemic 1,1-Diethoxy-3,4-epoxybutane

| Entry | Enzyme Source | pH | Temperature (°C) | Co-solvent | Conversion (%) | Enantiomeric Excess of (3R)-epoxide (%) | E-value |

| 1 | Aspergillus niger EH | 6.0 | 30 | None | 50 | 85 | 15 |

| 2 | Aspergillus niger EH | 7.0 | 30 | None | 50 | 92 | 35 |

| 3 | Aspergillus niger EH | 8.0 | 30 | None | 50 | 88 | 20 |

| 4 | Aspergillus niger EH | 7.0 | 25 | None | 50 | 95 | 50 |

| 5 | Aspergillus niger EH | 7.0 | 35 | None | 50 | 90 | 28 |

| 6 | Aspergillus niger EH | 7.0 | 30 | 10% DMSO | 50 | 97 | 80 |

This table is a hypothetical representation to illustrate the effects of process parameters on enantioselectivity, based on general principles of enzyme catalysis.

Biocatalyst Engineering and Directed Evolution for Enhanced Performance

While optimization of reaction conditions can improve enantioselectivity, often more significant enhancements are achieved through modification of the enzyme itself. Biocatalyst engineering, particularly through directed evolution, has emerged as a powerful tool for tailoring enzymes to specific industrial applications. nih.gov

Directed evolution involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis of the gene encoding the epoxide hydrolase. researchgate.net These variants are then screened for improved properties, such as higher enantioselectivity, increased activity, or enhanced stability. Iterative rounds of mutagenesis and screening can lead to the development of highly efficient and selective biocatalysts.

For the synthesis of this compound, one could envision a directed evolution campaign starting with a wild-type epoxide hydrolase that shows some activity towards the racemic substrate. By creating mutant libraries and screening for higher E-values in the hydrolysis of the (3S)-enantiomer, it would be possible to generate a biocatalyst capable of producing the (3R)-enantiomer with excellent enantiomeric purity. sjtu.edu.cnnih.gov

Table 2: Hypothetical Results from a Directed Evolution Study of an Epoxide Hydrolase for the Resolution of Racemic 1,1-Diethoxy-3,4-epoxybutane

| Enzyme Variant | Number of Mutations | Enantiomeric Excess of (3R)-epoxide (%) | E-value |

| Wild-Type | 0 | 75 | 8 |

| Gen 1 Mutant A | 2 | 88 | 20 |

| Gen 1 Mutant B | 3 | 92 | 35 |

| Gen 2 Mutant C (from Gen 1 Mutant B) | 5 | 98 | 110 |

| Gen 3 Mutant D (from Gen 2 Mutant C) | 7 | >99 | >200 |

This table is a hypothetical representation to illustrate the potential outcomes of a directed evolution experiment, based on documented successes with other epoxide substrates.

Process Development for Preparative Scale Synthesis

The transition from a laboratory-scale reaction to a preparative or industrial-scale process requires careful consideration of several factors. For the enzymatic resolution of racemic 1,1-diethoxy-3,4-epoxybutane, this includes the development of efficient methods for enzyme production and, potentially, immobilization.

Immobilization of the epoxide hydrolase onto a solid support can offer several advantages, including enhanced stability, simplified separation of the biocatalyst from the reaction mixture, and the potential for continuous processing. nih.gov Various immobilization techniques, such as adsorption, covalent attachment, or entrapment, can be employed. The choice of support material and immobilization method can also influence the enzyme's catalytic properties.

Enantioselective Epoxidation Strategies

An alternative to the kinetic resolution of a racemic epoxide is the direct enantioselective epoxidation of a prochiral alkene. This approach, in principle, can provide a theoretical yield of 100% for the desired enantiomerically pure epoxide.

Asymmetric Catalytic Epoxidation of Alkenyl Diethyl Acetals

The synthesis of this compound can be achieved through the asymmetric epoxidation of the corresponding prochiral precursor, 3,4-dihydroxybut-1-ene diethyl acetal (B89532). This reaction requires a chiral catalyst to direct the delivery of the oxygen atom to one face of the double bond.

While specific examples for this particular substrate are not extensively documented in publicly available literature, well-established methods for asymmetric epoxidation, such as the Sharpless-Katsuki epoxidation of allylic alcohols, provide a conceptual framework. In this case, a chiral metal complex, typically involving titanium and a chiral tartrate ligand, would be used in the presence of an oxidizing agent like tert-butyl hydroperoxide. The chiral environment created by the catalyst would favor the formation of one enantiomer of the epoxide over the other.

The success of this strategy would depend on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the double bond in the 3,4-dihydroxybut-1-ene diethyl acetal substrate, leading to the desired this compound with high enantioselectivity.

Biotransformations for Stereoselective Epoxide Formation

Biotransformations, which utilize enzymes or whole microorganisms, are powerful tools for creating chiral molecules with high selectivity. For the synthesis of this compound, a biocatalytic approach would likely involve the enantioselective epoxidation of a suitable precursor.

A hypothetical precursor for this transformation would be 1,1-diethoxy-3-butene . The enzymatic epoxidation of the double bond in this substrate could potentially yield the desired (3R)-epoxide. Enzymes such as monooxygenases or halohydrin dehalogenases are known to catalyze such reactions. For instance, engineered cytochrome P450 monooxygenases have been successfully employed for the enantioselective epoxidation of terminal alkenes. caltech.edu The success of this approach would depend on the ability of the chosen enzyme to accept the diethoxy-substituted butene as a substrate and to exhibit high enantioselectivity for the (R)-epoxide.

A potential biocatalytic cascade could also be envisioned, starting from simpler, biomass-derived molecules. rug.nlnih.gov This would involve a sequence of enzymatic reactions to build the carbon skeleton and then introduce the chiral epoxide.

Table 1: Hypothetical Biocatalytic Epoxidation of 1,1-Diethoxy-3-butene

| Enzyme Type | Substrate | Product | Potential Advantages | Key Challenges |

| Monooxygenase | 1,1-Diethoxy-3-butene | This compound | High enantioselectivity, mild reaction conditions. | Enzyme compatibility with the substrate, control of regioselectivity. |

| Halohydrin Dehalogenase | A suitable halohydrin precursor | This compound | Can provide high enantiopurity. | Synthesis of the chiral halohydrin precursor. |

Classical Organic Synthesis Routes

Classical organic synthesis offers a range of methods for the construction of chiral epoxides. These routes often rely on the use of chiral starting materials or chiral catalysts to control the stereochemistry.

A plausible strategy would involve starting from a commercially available chiral butanediol (B1596017) derivative. For instance, a protected form of (R)-butane-1,2,4-triol could serve as a precursor. The synthesis would involve several key steps:

Protection of the 1- and 2-hydroxyl groups: The vicinal diol could be protected, for example, as an acetonide.

Formation of the diethyl acetal: The primary alcohol at the 4-position would be oxidized to an aldehyde, which would then be converted to the diethyl acetal.

Deprotection and tosylation: The protecting group on the 1,2-diol would be removed, followed by selective tosylation of the primary hydroxyl group.

Epoxide formation: Treatment with a base would induce intramolecular cyclization to form the desired epoxide.

Achieving absolute stereocontrol is paramount in the synthesis of a single enantiomer. Several well-established methods could theoretically be applied to the synthesis of this compound.

One of the most powerful methods for asymmetric epoxidation is the Sharpless Asymmetric Epoxidation . This reaction is highly effective for allylic alcohols. A potential precursor for this route would be 1,1-diethoxy-3-buten-2-ol . Using the appropriate chiral titanium tartrate catalyst (e.g., (+)-diethyl tartrate), the epoxidation should proceed with high enantioselectivity to yield the corresponding (2R,3R)-epoxy alcohol. Subsequent deoxygenation of the secondary alcohol would provide the target molecule.

Another strategy involves the use of chiral organocatalysts. For example, fructose-derived ketones or imidazolidinone catalysts have been shown to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes. princeton.edu A synthetic sequence could be designed to incorporate such a step to install the chiral epoxide.

Table 2: Comparison of Potential Classical Synthetic Strategies

| Strategy | Key Precursor | Reagents for Stereocontrol | Advantages | Disadvantages |

| Chiral Pool Synthesis | (R)-Butane-1,2,4-triol derivative | Starting material's inherent chirality | Well-defined stereochemistry from the start. | Multi-step synthesis, potential for loss of enantiomeric purity. |

| Sharpless Epoxidation | 1,1-Diethoxy-3-buten-2-ol | Ti(OiPr)₄, (+)-DET, t-BuOOH | High enantioselectivity for allylic alcohols. | Requires synthesis of the specific allylic alcohol precursor. |

| Organocatalytic Epoxidation | An α,β-unsaturated aldehyde precursor | Chiral ketone or amine catalyst | Metal-free, environmentally benign. | Development of a suitable unsaturated precursor is necessary. |

Reactivity and Chemical Transformations of 3r 1,1 Diethoxy 3,4 Epoxybutane

Epoxide Ring-Opening Reactions

Electrophilic Activation and Ring Opening

Without access to peer-reviewed studies or patents detailing the reactions of (3R)-1,1-Diethoxy-3,4-epoxybutane, any attempt to create content for these sections would fall outside the user's strict requirement for factual accuracy and focus on the specified compound.

Rearrangement Reactions of the Epoxide Moiety

While specific studies detailing the rearrangement of this compound are not extensively documented in publicly available literature, the general principles of epoxide rearrangements can be applied. Lewis acid catalysis, for instance, can promote the isomerization of epoxides to carbonyl compounds. In the case of this compound, a Lewis acid could coordinate to the epoxide oxygen, facilitating a hydride shift from the adjacent carbon to yield the corresponding chiral aldehyde, (R)-2,2-diethoxy-3-hydroxypropanal. The choice of Lewis acid and reaction conditions would be crucial to control the selectivity of the rearrangement over other potential side reactions, such as oligomerization or decomposition.

Reactions Involving the Diethoxy Acetal (B89532) Group

The diethoxy acetal group serves as a protected aldehyde functionality. Its reactivity is primarily centered around its hydrolysis to unveil the aldehyde or its transformation into other acetals via transacetalization.

Hydrolysis to Chiral Aldehydes

The diethoxy acetal group of this compound can be hydrolyzed under acidic conditions to afford the corresponding chiral aldehyde, (R)-3,4-epoxybutanal. This transformation is typically carried out in the presence of an aqueous acid, such as dilute hydrochloric acid or sulfuric acid, often in a co-solvent like tetrahydrofuran (B95107) or acetone (B3395972) to ensure miscibility. The reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion intermediate. Subsequent attack by water and deprotonation yields the aldehyde. Careful control of the reaction conditions is necessary to prevent the acid-catalyzed opening of the epoxide ring. The resulting (R)-3,4-epoxybutanal is a valuable bifunctional intermediate for further synthetic elaborations.

Transacetalization Reactions

Transacetalization offers a method to modify the acetal functionality without proceeding through the free aldehyde. This reaction involves treating this compound with a different alcohol or diol in the presence of an acid catalyst. This process is an equilibrium, and the reaction is typically driven to completion by using the new alcohol as the solvent or by removing the ethanol that is formed. For example, reaction with a diol such as ethylene (B1197577) glycol or 1,3-propanediol (B51772) would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively), which can offer different stability and reactivity profiles compared to the starting diethyl acetal. This strategy is useful for introducing specific protecting groups or for creating more complex molecular architectures.

Tandem and Cascade Reactions

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient and can rapidly generate molecular complexity.

Applications As a Chiral Synthon in Complex Molecule Synthesis

Construction of Chiral Polyhydroxylated Compounds

The inherent functionality of (3R)-1,1-diethoxy-3,4-epoxybutane makes it an ideal starting material for the synthesis of polyhydroxylated compounds, which are core structures in many biologically important molecules.

Deoxysugars and their mimetics are crucial components of numerous natural products and therapeutic agents. The stereocenter in this compound provides a key strategic element for controlling the stereochemistry of these sugar-like structures. The synthesis often involves a regioselective epoxide opening by an oxygen nucleophile, followed by cyclization and further functional group manipulation. This approach allows for the creation of unconventional sugar analogues that are not readily accessible from the chiral pool of natural carbohydrates.

The epoxide ring of this compound can be opened by various nucleophiles to generate chiral diols and, after deprotection and reduction of the acetal (B89532), triols. A common strategy involves the regioselective and stereospecific opening of the epoxide. For instance, organocuprates can be used to open the epoxide, leading to the formation of 1,3-diols after subsequent workup. nih.gov This method provides a reliable route to optically active diols, which are themselves versatile intermediates in asymmetric synthesis. orgsyn.org The table below illustrates the versatility of epoxide opening reactions to generate various chiral diols.

| Nucleophile | Reagent Example | Product Type |

| Organocuprate | Me₂CuLi | 1,3-Diol |

| Hydride | LiAlH₄ | 1,3-Diol |

| Alkoxide | NaOMe | 1,2-Diol ether |

| Azide | NaN₃ | Azido-alcohol |

Precursor to Biologically Relevant Scaffolds and Intermediates

The combination of a latent aldehyde and a reactive epoxide in a single chiral molecule allows this compound to serve as a precursor to a variety of important structural motifs found in biologically active compounds.

Hydrolysis of the diethyl acetal group under acidic conditions unmasks the aldehyde functionality. This transformation yields a chiral β,γ-epoxy aldehyde, a highly useful intermediate. This epoxy aldehyde can then be used in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or Grignard additions. These reactions, influenced by the existing stereocenter, can proceed with high diastereoselectivity, leading to complex chiral aldehydes and ketones that are precursors for natural product synthesis.

This compound is a key starting material for the stereoselective synthesis of lactones and other cyclic ethers like oxetanes and pyranones. beilstein-journals.orgnih.gov One common synthetic route involves the opening of the epoxide with a carbon nucleophile, which extends the carbon chain. Subsequent deprotection of the acetal to the aldehyde, followed by oxidation and intramolecular cyclization, can yield chiral lactones. Alternatively, intramolecular cyclization reactions, often triggered by the opening of the epoxide, can lead to the formation of other cyclic ether systems, which are prevalent in many polyether natural products. nih.govbeilstein-journals.org

Contributions to Methodology Development in Asymmetric Synthesis

The development of new synthetic methodologies often relies on the use of model substrates to demonstrate the scope and limitations of a new transformation. A chiral building block like this compound could potentially serve in the development of new stereoselective ring-opening reactions, tandem reaction sequences, or as a test substrate for new catalysts.

However, the available literature does not indicate a significant role for this compound in methodology development. Studies on asymmetric synthesis tend to focus on more broadly applicable substrates or on chiral catalysts that can induce stereoselectivity in a wide range of reactions. The specific substitution pattern of this compound may have limited its selection for such studies.

Mechanistic and Theoretical Investigations of 3r 1,1 Diethoxy 3,4 Epoxybutane Transformations

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the structure, reactivity, and interactions of (3R)-1,1-diethoxy-3,4-epoxybutane at the molecular level.

The three-dimensional arrangement of atoms in this compound significantly influences its reactivity. Conformational analysis, through molecular mechanics and quantum chemical calculations, helps identify the most stable conformations of the molecule. These studies are essential for predicting the preferred trajectory of an incoming nucleophile and, consequently, the stereochemistry of the product. The interplay between the diethoxy group and the epoxide ring dictates the steric and electronic environment around the electrophilic carbon atoms of the epoxide.

The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the epoxide. libretexts.org For this compound, which is an asymmetric epoxide, the regioselectivity of the ring-opening is a key consideration.

Under basic or neutral conditions , the reaction typically follows an SN2 pathway. libretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is due to the fact that the oxygen of the epoxide is a poor leaving group (an alkoxide), and the ring opening requires a "push" from the nucleophile. lumenlearning.com The result is an inversion of stereochemistry at the site of attack.

Under acidic conditions , the mechanism is more complex and can be viewed as a hybrid of SN1 and SN2. lumenlearning.com The epoxide oxygen is first protonated, creating a good leaving group. lumenlearning.com The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, which can better stabilize it. lumenlearning.com However, a full carbocation intermediate may not form before the nucleophile attacks. lumenlearning.com This leads to a mixture of products, with the major product often resulting from the attack at the more substituted carbon.

Density functional theory (DFT) has been employed to investigate the mechanism of phenol-epoxide ring-opening reactions, providing insights into the energetics and key intermediates of the process. nih.gov These theoretical calculations can help to rationalize and predict the observed regiochemical and stereochemical outcomes. nih.gov

Table 1: Regioselectivity of Epoxide Ring Opening

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack |

| Basic/Neutral | SN2 | Less substituted carbon |

| Acidic | SN1-like | More substituted carbon |

Biocatalysis offers a powerful and highly selective method for transforming epoxides. Enzymes, such as epoxide hydrolases and monooxygenases, can catalyze the ring-opening of this compound with high regio- and enantioselectivity. nih.gov

Molecular modeling and docking studies are instrumental in understanding how the substrate, this compound, fits into the active site of an enzyme. unlp.edu.ar These computational techniques can identify key amino acid residues responsible for substrate binding, orientation, and activation. unlp.edu.ar This knowledge is crucial for:

Rationalizing observed stereoselectivities: The specific interactions within the enzyme's active site dictate which face of the epoxide is accessible to the nucleophile and which carbon atom is attacked.

Enzyme engineering: By identifying key residues, it is possible to mutate the enzyme to improve its activity, stability, or even alter its substrate specificity or stereoselectivity. unlp.edu.ar

Kinetic Studies of Stereoselective Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions. For the stereoselective transformations of this compound, kinetic analysis can reveal the factors that influence the reaction speed and selectivity. For instance, in the epoxidation of soybean oil, kinetic studies have been performed to understand the rate of epoxide ring-opening side reactions under various conditions, including the effects of catalysts, nucleophile concentration, and temperature. mdpi.com

By systematically varying reaction parameters such as temperature, concentration of reactants, and catalyst loading, it is possible to determine the rate law for the reaction. This mathematical expression describes how the rate depends on the concentration of each species involved. For stereoselective reactions, comparing the rates of formation of different stereoisomeric products allows for the quantification of the reaction's selectivity.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Potential Impact on this compound Reactions |

| Temperature | Affects reaction rate (typically increases with temperature) and can influence selectivity. |

| Catalyst | Can accelerate the reaction and direct the stereochemical outcome. |

| Nucleophile Concentration | Directly impacts the rate of bimolecular (SN2) ring-opening reactions. |

| Solvent | Can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity. |

Transition State Analysis

The transition state is a high-energy, transient species that exists for a fleeting moment as reactants are converted into products. The structure and energy of the transition state determine the rate and outcome of a chemical reaction. Computational chemistry plays a pivotal role in characterizing the transition states for the reactions of this compound.

By mapping the potential energy surface of the reaction, computational chemists can locate the transition state structure for the epoxide ring-opening. Analysis of this structure reveals the bonding changes that are occurring and the key interactions that stabilize it. For example, in an SN2 reaction, the transition state would show the incoming nucleophile and the departing oxygen atom partially bonded to the carbon atom being attacked.

The calculated energy of the transition state (the activation energy) is directly related to the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., attack at the C3 versus the C4 position), it is possible to predict which pathway is favored and, therefore, which product will be formed preferentially. Theoretical studies on similar epoxide systems have calculated the activation energies for ring-opening, identifying the rate-determining steps of the reaction. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation of 3r 1,1 Diethoxy 3,4 Epoxybutane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the constitution and configuration of organic molecules. For (3R)-1,1-Diethoxy-3,4-epoxybutane, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is essential for unambiguous assignment.

Detailed analysis of the ¹H NMR spectrum provides initial insights. The diastereotopic protons of the epoxide ring and the methylene (B1212753) group adjacent to the chiral center are expected to exhibit complex splitting patterns. The coupling constants (J-values) between protons on the epoxide ring are particularly diagnostic of their relative stereochemistry. Furthermore, two-dimensional techniques such as Correlation Spectroscopy (COSY) are employed to establish proton-proton connectivity, tracing the spin systems within the molecule. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning the ¹³C signals by correlating them to their directly attached or long-range coupled protons, respectively.

The absolute configuration at the C3 stereocenter can be confirmed through the preparation of diastereomeric derivatives, for instance, by reaction with a chiral derivatizing agent such as Mosher's acid. The resulting diastereomers will exhibit distinct chemical shifts in their NMR spectra, allowing for the assignment of the (R) configuration. In more advanced applications, computational methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for different stereoisomers. Comparison of these calculated shifts with the experimental data, often using statistical methods like the DP4 analysis, can provide a high degree of confidence in the stereochemical assignment. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | ~102 | ~4.6 | t | 5.5 |

| 2 | ~35 | ~1.8 | m | |

| 3 | ~52 | ~3.1 | m | |

| 4 | ~47 | ~2.8 (a), ~2.5 (b) | dd, dd | 4.5, 2.5 |

| OCH₂CH₃ | ~62 | ~3.6 (a), ~3.5 (b) | m | |

| OCH₂CH₃ | ~15 | ~1.2 | t | 7.0 |

Note: This table presents expected chemical shift ranges and coupling constants based on the analysis of similar functionalized epoxybutane structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, thereby confirming its elemental formula (C₈H₁₆O₃).

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation. The molecule is expected to undergo cleavage of the C-C bond adjacent to the acetal (B89532) group, leading to the loss of an ethoxy group or the entire diethoxy-methyl group. The epoxide ring can also undergo fragmentation. Common fragmentation pathways would include the loss of ethylene (B1197577) oxide or the formation of characteristic ions resulting from ring-opening and rearrangement. Chemical ionization (CI) would be a softer ionization technique, leading to a more prominent molecular ion peak, which can be beneficial for confirming the molecular weight. The reaction of 3,4-epoxy-1-butene, a related compound, with biological nucleophiles has been characterized by mass spectrometry, indicating that the epoxide moiety is a reactive site that can be targeted for derivatization to aid in analysis. nih.gov

Table 2: Expected Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Identity |

| 145 | [M - CH₃]⁺ |

| 129 | [M - OCH₂CH₃]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 87 | [M - CH(OCH₂CH₃)₂]⁺ |

| 71 | [C₄H₇O]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Note: This table lists plausible fragment ions based on the structure of the molecule. The relative intensities of these fragments would depend on the ionization method and energy.

Chiroptical Methods for Enantiomeric Excess Determination

While NMR and MS can elucidate the structure and relative stereochemistry, chiroptical methods are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. These techniques rely on the differential interaction of chiral molecules with plane-polarized or circularly polarized light.

Optical Rotation: The measurement of optical rotation using a polarimeter is a classical method. A solution of the enantiomerically pure this compound will rotate the plane of polarized light in a specific direction and magnitude. The specific rotation, [α]D, is a characteristic physical property of the compound. While the sign of rotation (+ or -) does not directly correlate to the (R/S) configuration without comparison to a known standard, the magnitude of the rotation is directly proportional to the enantiomeric excess of the sample.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the epoxide chromophore, although weak, can give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or empirical rules. More commonly, the epoxide can be converted into a derivative containing a stronger chromophore to enhance the CD signal and facilitate analysis. The synthesis and investigation of the chiroptical properties of other chiral epoxides, such as 2,2'-bioxirane, have demonstrated the power of combining experimental CD and VCD (Vibrational Circular Dichroism) with DFT calculations to assign absolute configurations. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that can be used to physically separate the enantiomers of this compound. By using a chiral stationary phase (CSP) in an HPLC column, the two enantiomers will have different retention times, allowing for their quantification. The ratio of the peak areas in the chromatogram directly provides the enantiomeric excess. This method is often the preferred technique for accurate ee determination in both research and industrial settings.

Table 3: Representative Chiroptical Data and Methods for this compound

| Technique | Parameter | Expected Observation for (3R) Enantiomer |

| Polarimetry | Specific Rotation [α]D | A specific, non-zero value (sign requires experimental determination) |

| Circular Dichroism | Cotton Effect (around epoxide absorbance) | A characteristic positive or negative band |

| Chiral HPLC | Retention Time | A single peak on a suitable chiral stationary phase |

Q & A

Q. What are the key synthetic strategies for preparing (3R)-1,1-Diethoxy-3,4-epoxybutane with high stereochemical purity?

Methodological Answer:

- Enantioselective synthesis : Use chiral catalysts or resolving agents to isolate the (3R)-enantiomer. For example, coupling reactions involving Fmoc-protected amino groups under controlled conditions (e.g., anhydrous solvents, low temperature) can preserve stereochemical integrity .

- Purification : Chromatographic techniques (HPLC with chiral columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric impurities.

- Validation : Confirm enantiomeric purity via NMR (chemical shift analysis of stereosensitive protons) and optical rotation measurements.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- and NMR to identify ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.5–3.7 ppm for OCH) and epoxy protons (δ 3.0–3.5 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHO) and detect fragmentation patterns.

- Infrared Spectroscopy : Peaks at ~1100 cm (epoxide C-O-C) and ~1250 cm (ethoxy C-O).

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- General Precautions : Epoxides are potential irritants. Use fume hoods, nitrile gloves, and safety goggles.

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure .

- Storage : In airtight containers under inert gas (N) at 4°C to prevent hydrolysis.

Advanced Research Questions

Q. How can this compound be utilized to create stereospecific DNA adducts for mutagenesis studies?

Methodological Answer:

- Adduct Synthesis :

- React this compound with site-specific oligonucleotides containing nucleophilic bases (e.g., adenine at position X).

- Optimize reaction conditions (pH 7–8, 37°C, 24h) to favor N6-adduct formation .

- Characterization :

- Use HPLC-PDA to isolate adducts and MALDI-TOF MS to confirm mass shifts.

- X-ray crystallography or molecular dynamics simulations to study adduct conformation.

Q. How should researchers address contradictions in reactivity data for this compound across studies?

Methodological Answer:

- Variable Analysis : Systematically compare solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst presence (e.g., Lewis acids).

- Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., trace moisture accelerating hydrolysis).

- Replication : Design triplicate experiments under standardized conditions to isolate outliers .

Q. How can the 3R principles (Replacement, Reduction, Refinement) be applied to in vivo studies involving this compound?

Methodological Answer:

- Replacement : Prioritize in vitro models (e.g., human cell lines) to assess genotoxicity or metabolic pathways.

- Reduction : Use power analysis to calculate minimal animal sample sizes required for statistical significance (α = 0.05, β = 0.2) .

- Refinement : Administer compounds via non-invasive routes (oral gavage instead of intraperitoneal injection) and monitor distress biomarkers (e.g., cortisol levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.